2-(4-Bromophenyl)oxazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
QYIPXHZFDXNVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromophenyl Oxazole 5 Carboxylic Acid and Its Structural Analogs
Established Strategies for Oxazole (B20620) Ring Construction Relevant to the Synthesis of 2-(4-Bromophenyl)oxazole-5-carboxylic acid
The formation of the oxazole ring is a cornerstone of the synthesis of this compound. Both classical and modern methods offer viable pathways to this heterocyclic core, each with distinct advantages and mechanistic considerations.
Classical Oxazole Synthesis Routes: Mechanistic Considerations and Yield Optimization
Classical methods for oxazole synthesis have been foundational in heterocyclic chemistry. The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of 2-acylamino ketones. Mechanistically, the reaction proceeds through the intramolecular cyclization of the enol form of the 2-acylamino ketone, followed by dehydration to yield the oxazole ring. The use of dehydrating agents such as sulfuric acid or phosphorus pentoxide is common, though yields can be variable depending on the substrate and reaction conditions.
Another well-established method is the Fischer oxazole synthesis, which utilizes the reaction of an aromatic cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. This method is particularly relevant for the synthesis of 2,5-diaryl oxazoles. The mechanism involves the acid-catalyzed addition of the cyanohydrin to the aldehyde, followed by cyclization and dehydration.
The van Leusen reaction offers a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring. This method is advantageous due to its mild reaction conditions and the commercial availability of TosMIC.
| Classical Synthesis Route | Key Reactants | Mechanistic Hallmark | Potential for Yield Optimization |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Intramolecular cyclodehydration | Choice of dehydrating agent, temperature control |
| Fischer Oxazole Synthesis | Aromatic cyanohydrin, Aldehyde | Acid-catalyzed cyclization | Anhydrous conditions, nature of acid catalyst |
| van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base-mediated cycloaddition-elimination | Choice of base, solvent, and reaction temperature |
Modern Catalyst-Mediated Oxazole Annulation Techniques
Modern synthetic chemistry has introduced a variety of catalyst-mediated methods for oxazole ring formation, often providing higher yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Metal-catalyzed reactions have become particularly prominent. For example, cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles through a [3+2] cycloaddition. rsc.org This method operates via an internal oxidation pathway and demonstrates a broad substrate scope. rsc.org Similarly, iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and 2-amino-1-phenylethanone hydrochloride offers a metal-free alternative for the synthesis of 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.org
Palladium and copper catalysts are also extensively used. For instance, a palladium/copper-catalyzed direct arylation approach has been developed for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Nickel-catalyzed Suzuki-Miyaura coupling has also been employed in the synthesis of 2,4,5-trisubstituted oxazoles, showcasing the power of cross-coupling reactions in building molecular complexity. ijpsonline.com
| Catalytic Technique | Catalyst System | Key Transformation | Advantages |
| Cobalt-Catalyzed Cycloaddition | Co(III) complex | Cross-coupling of N-pivaloyloxyamides and alkynes | Mild conditions, broad substrate scope rsc.org |
| Iodine-Catalyzed Oxidative Cyclization | I₂ / TBHP | Tandem reaction of aldehydes and amino ketones | Metal-free, good functional group tolerance organic-chemistry.org |
| Palladium/Copper-Catalyzed Arylation | Pd/Cu catalysts | Direct C-H arylation of oxazole precursors | Efficient C-C bond formation ijpsonline.com |
| Nickel-Catalyzed Suzuki-Miyaura Coupling | Ni catalyst | Cross-coupling of oxazole precursors with boronic acids | Versatile for trisubstituted oxazoles ijpsonline.com |
Tailored Synthetic Routes for the Introduction of 4-Bromophenyl and Carboxylic Acid Functionalities
The synthesis of this compound requires specific strategies to introduce the 4-bromophenyl group at the C2 position and the carboxylic acid group at the C5 position.
Regioselective Bromination and Carboxylation Approaches for Oxazole Precursors
Regioselective functionalization of a pre-formed oxazole ring is a common strategy. The C2 position of the oxazole ring is susceptible to deprotonation by strong bases like n-butyllithium, allowing for subsequent reaction with an electrophile. To install the 4-bromophenyl group, a plausible route involves the lithiation of an appropriate oxazole precursor at the C2 position, followed by a reaction with a suitable bromine source or a palladium-catalyzed cross-coupling reaction with a 4-bromophenylboronic acid derivative.
For the introduction of the carboxylic acid group at the C5 position, a similar strategy of regioselective lithiation can be employed. Deprotonation at C5, followed by quenching with carbon dioxide, would yield the desired carboxylic acid. Alternatively, a pre-existing functional group at the C5 position, such as a methyl or formyl group, can be oxidized to a carboxylic acid. Decarboxylative cross-coupling of oxazole-5-carboxylic acids with aryl halides has also been reported, although this represents a disconnection that would install the aryl group at C5. acs.org
One-Pot and Cascade Reactions in the Synthesis of this compound
One-pot and cascade reactions offer significant advantages in terms of efficiency and atom economy by minimizing purification steps and reducing waste. A novel one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which combines carboxylic acids, amino acids, and boronic acids. nih.govbeilstein-journals.org This strategy could be adapted for the synthesis of the target molecule by using 4-bromobenzoic acid, an appropriate amino acid precursor for the C4-unsubstituted oxazole, and a boronic acid derivative that can be converted to a carboxylic acid.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are also highly valuable. An iodine-catalyzed tandem oxidative cyclization provides a practical route to 2,5-disubstituted oxazoles from readily available aromatic aldehydes. organic-chemistry.org By selecting 4-bromobenzaldehyde (B125591) as a starting material, the 4-bromophenyl group can be incorporated at the C2 position. The subsequent introduction of the carboxylic acid at the C5 position would then be required.
Catalytic Approaches in the Formation of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound and its derivatives. As mentioned, various transition metals, including palladium, copper, nickel, and cobalt, are effective catalysts for the formation of the oxazole ring and the introduction of substituents. rsc.orgijpsonline.com
For instance, a one-pot oxazole synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling has been shown to be a powerful method for generating 2,4,5-trisubstituted oxazoles. ijpsonline.comnih.govbeilstein-journals.org In the context of synthesizing the target compound, this could involve the initial formation of a 2-(4-bromophenyl)oxazole (B70679) intermediate, followed by a catalytic C-H functionalization or a cross-coupling reaction at the C5 position to introduce the carboxylic acid moiety or a precursor.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution
Transition metal catalysis is a cornerstone for the synthesis of 2-aryl oxazoles, providing powerful tools for forming the crucial carbon-carbon bond between the oxazole ring and the aryl substituent. researchgate.neti-repository.net Catalysts based on palladium (Pd), nickel (Ni), and copper (Cu) are frequently employed to facilitate these transformations, offering high yields and functional group tolerance. acs.orgtandfonline.com
One of the most prominent methods is the Suzuki-Miyaura coupling reaction. ijpsonline.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. For the synthesis of 2,4,5-trisubstituted oxazoles, a one-pot sequence has been developed that combines the initial formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid and an amino acid, followed by a nickel-catalyzed Suzuki-Miyaura coupling with an arylboronic acid to install the substituent at the 5-position. nih.govbeilstein-journals.org This strategy allows for the convergent assembly of complex oxazoles from readily available starting materials. nih.govbeilstein-journals.org
Direct arylation reactions represent another efficient approach, enabling the formation of C-H bonds directly with aryl halides, thus avoiding the pre-functionalization of the oxazole ring. ijpsonline.com For instance, palladium/copper-catalyzed direct arylation has been successfully applied to the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Ruthenium and gold catalysts have also been explored for the construction of the oxazole ring itself from various precursors. acs.orgorganic-chemistry.orgscientificupdate.com Gold catalysis, for example, can enable the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant to form 2,5-disubstituted oxazoles. organic-chemistry.org
Below is a summary of representative transition metal-catalyzed reactions used in the synthesis of substituted oxazoles.
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ni catalyst | 5-(Triazinyloxy)oxazoles and Boronic Acids | 2,4,5-Trisubstituted Oxazoles | One-pot synthesis from carboxylic acids and amino acids. | ijpsonline.comnih.gov |
| Direct C-H Arylation | Palladium/Copper | Oxazole and Aryl Halide | 2,4-Disubstituted Oxazoles | Avoids pre-functionalization of the oxazole core. | ijpsonline.com |
| Cyclization/Annulation | Gold (Au) | Terminal Alkyne, Nitrile, Oxidant | 2,5-Disubstituted Oxazoles | Efficient [2+2+1] cycloaddition. | organic-chemistry.org |
| Cyclization | Ruthenium(II) Porphyrin/Copper Chloride | Benzene Carboxylic Acids and Phenylacetylenes | 2,5-Disubstituted Oxazoles | Forms C-N and C-O bonds simultaneously under mild conditions. | acs.org |
Organocatalysis and Biocatalysis in Oxazole Derivative Synthesis
In the quest for more sustainable and metal-free synthetic routes, organocatalysis and biocatalysis have emerged as promising alternatives. These fields leverage small organic molecules or enzymes (or whole organisms) to catalyze reactions, often with high selectivity and under mild conditions.
Organocatalytic methods for oxazole synthesis frequently aim to avoid the use of toxic and expensive transition metals. organic-chemistry.org For example, metal-free annulation reactions of alkynes, nitriles, and an oxygen source (like PhIO) have been developed using strong acids such as triflic acid (TfOH) or triflimide (Tf₂NH) as promoters. organic-chemistry.org Another approach involves the use of phenyliodine diacetate (PIDA) to mediate the intramolecular cyclization of enamides, leading to a variety of functionalized oxazoles. organic-chemistry.org
Biocatalysis in this context is a developing field. One notable example is the use of natural clays (B1170129) (red, white, and black) as biocatalysts for the condensation of substituted acetophenones with urea (B33335) or thiourea (B124793) to produce 2,4-disubstituted oxazoles. tandfonline.com These reactions are performed under green media and provide good yields, highlighting the potential of naturally occurring materials to catalyze complex organic transformations. tandfonline.com While specific biocatalytic routes for this compound are not yet widely established, the principles demonstrated with structural analogs suggest a viable future direction for research. An electrochemical synthesis of oxazoles has also been described that employs a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, avoiding the need for transition metals and toxic oxidants. rsc.org
Sustainable Chemical Practices in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsonline.commdpi.com
Several green synthetic approaches have been applied to the synthesis of oxazole derivatives. ijpsonline.com These include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly accelerate reaction rates, reduce reaction times, and often improve product yields compared to conventional heating. ijpsonline.commdpi.com
The choice of solvent is another critical aspect of sustainable synthesis. Reactions performed in environmentally benign solvents like water or in solvent-free conditions are highly desirable. mdpi.com For example, a one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonamides has been achieved in water under ultrasound irradiation. mdpi.com Similarly, ionic liquids have been explored as recyclable solvents for oxazole synthesis. ijpsonline.comijpsonline.com
Electrochemical methods represent a particularly green approach, as they use electric current to drive reactions, often eliminating the need for chemical oxidants or catalysts. rsc.orgrsc.org A direct electrochemical method for oxazole synthesis from carboxylic acids has been developed, which operates under a sustainable catalytic system and avoids transition metals. rsc.org This approach is notable for its high atom economy and good functional group tolerance. rsc.org
The following table compares conventional and sustainable approaches in oxazole synthesis.
| Aspect | Conventional Method | Sustainable Alternative | Benefits of Alternative | Reference |
|---|---|---|---|---|
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Reduced reaction time, lower energy consumption, improved yields. | ijpsonline.commdpi.com |
| Solvents | Volatile organic solvents (e.g., DMF, DCM) | Water, Ionic Liquids, Deep-Eutectic Solvents, Solvent-free | Reduced toxicity and environmental impact; potential for recycling. | ijpsonline.comijpsonline.commdpi.com |
| Catalysts/Reagents | Stoichiometric toxic reagents (e.g., POCl₃, PCl₅), heavy metals | Electrocatalysis, Biocatalysts (clays), Organocatalysts | Avoids toxic metals and hazardous reagents, milder reaction conditions. | tandfonline.comrsc.org |
| Overall Process | Multi-step synthesis with purification at each step | One-pot, multi-component reactions | Increased efficiency, reduced waste, better atom economy. | nih.gov |
Chemical Reactivity and Transformation Studies of 2 4 Bromophenyl Oxazole 5 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring System
The oxazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic substitution is significantly influenced by the nature and position of its substituents. In the case of 2-(4-Bromophenyl)oxazole-5-carboxylic acid, the carboxylic acid group at the C5 position exerts a strong deactivating effect. As an electron-withdrawing group, it reduces the electron density of the oxazole ring, making it less susceptible to attack by electrophiles. numberanalytics.comdoubtnut.com Generally, electrophilic substitution on oxazoles, such as bromination, occurs at the C5 or C4 position, which are the most electron-rich. researchgate.netslideshare.net However, with the C5 position occupied and deactivated by a carboxyl group, and the C2 position occupied by the bromophenyl group, any potential electrophilic attack would be directed to the C4 position, though it would likely require harsh reaction conditions. youtube.com
Conversely, the oxazole ring is generally resistant to nucleophilic substitution reactions. slideshare.net The presence of electronegative oxygen and nitrogen atoms makes the ring electron-deficient, but it does not typically undergo addition-elimination reactions characteristic of activated aromatic systems. nih.gov Instead, under strong nucleophilic conditions, the oxazole ring is prone to cleavage, limiting its utility in direct nucleophilic substitution pathways. slideshare.net Studies on related quinoxaline (B1680401) systems show that nucleophilic attack can occur, but the specific substitution site is highly dependent on electronic and steric factors. nih.gov For this compound, nucleophilic attack is more likely to occur at the electrophilic carbonyl carbon of the carboxylic acid group rather than on the oxazole ring itself. youtube.com
Transformations of the 4-Bromophenyl Moiety: Functional Group Interconversion and Further Derivatization
The bromine atom on the phenyl ring serves as a versatile handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. tandfonline.com This reaction has been successfully applied to similar heterocyclic systems. For instance, studies on 4-(4-bromophenyl)-2,5-dimethyloxazole have demonstrated its effective coupling with substituted phenyl boronic acids. tandfonline.com Similarly, research on the site-selectivity of Suzuki reactions on 2-(4-bromophenyl)-5-chloropyrazine highlights that the reactivity can be finely tuned by the choice of palladium catalyst and ligands, allowing for selective reaction at the bromophenyl group. rsc.org This suggests that the 4-bromophenyl moiety of the target compound can be readily transformed into a variety of substituted biaryl systems. researchgate.netmdpi.com
Another key transformation is the Heck reaction , which couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgnih.gov This reaction is highly efficient for aryl bromides and tolerates a wide range of functional groups. beilstein-journals.orgnih.gov The application of the Heck reaction would allow for the introduction of vinyl groups at the 4-position of the phenyl ring, providing a pathway to more complex molecular architectures. hw.ac.uk
The following table summarizes potential cross-coupling reactions for the derivatization of the 4-bromophenyl group.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-(4'-Aryl-biphenyl-4-yl)oxazole-5-carboxylic acid |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-(4-Vinylphenyl)oxazole-5-carboxylic acid derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(4-Alkynylphenyl)oxazole-5-carboxylic acid derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-(4-Aminophenyl)oxazole-5-carboxylic acid derivative |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-(4-Aryl/Vinyl-phenyl)oxazole-5-carboxylic acid |
Reactivity of the Carboxylic Acid Group: Derivatization and Decarboxylation Pathways
The carboxylic acid group at the C5 position is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through standard organic transformations. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. youtube.com
Derivatization Reactions:
Esterification: The most common derivatization is the formation of esters via the Fischer esterification reaction, which involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This is an equilibrium process, often driven to completion by using the alcohol as a solvent. organic-chemistry.orgmedcraveonline.com
Amidation: Amides can be synthesized by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, or by using a coupling agent. khanacademy.orgyoutube.com Direct reaction with an amine is often inefficient as it forms a stable ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt can lead to dehydration and amide formation. libretexts.org More commonly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like titanium(IV) chloride (TiCl₄) are used to facilitate the direct condensation of the carboxylic acid with a primary or secondary amine at milder temperatures. researchgate.netnih.govlibretexts.org
Acid Chloride Formation: The carboxylic acid can be converted to the corresponding highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride is a key intermediate for synthesizing other derivatives like esters and amides under very mild conditions.
Decarboxylation Pathways: The removal of the carboxylic acid group via decarboxylation is another potential transformation. The stability of the C-C bond connecting the carboxyl group to the oxazole ring means this reaction typically requires forcing conditions. For heterocyclic carboxylic acids, decarboxylation can often be achieved by heating the compound in a high-boiling point solvent, sometimes with a catalyst. google.com Metal-catalyzed protocols, for example using copper or palladium catalysts, have been shown to facilitate the decarboxylation of aromatic carboxylic acids. organic-chemistry.orgnih.govrwth-aachen.de The reaction may proceed through the formation of an organometallic intermediate, followed by protonolysis to release carbon dioxide and the corresponding 2-(4-bromophenyl)oxazole (B70679).
The following table outlines key derivatization and decarboxylation reactions of the carboxylic acid group.
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | R-OH, H⁺ (cat.) | Alkyl 2-(4-bromophenyl)oxazole-5-carboxylate |
| Amidation | R₂NH, Coupling Agent (e.g., DCC) | 2-(4-Bromophenyl)-N,N-dialkyloxazole-5-carboxamide |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 2-(4-Bromophenyl)oxazole-5-carbonyl chloride |
| Reduction | LiAlH₄, then H₂O | (2-(4-Bromophenyl)oxazol-5-yl)methanol |
| Decarboxylation | Heat, Catalyst (e.g., Cu) | 2-(4-Bromophenyl)oxazole |
Investigations into Ring-Opening and Rearrangement Processes of the Oxazole Core in this compound
While the oxazole ring is generally considered an aromatic and stable heterocycle, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. The stability of the oxazole core in this compound is a critical factor in its synthetic utility.
Ring-opening is most commonly observed under strong basic or nucleophilic conditions. As noted, direct nucleophilic substitution on the oxazole ring is rare, with ring cleavage being a more frequent outcome. slideshare.net This process can be initiated by the attack of a nucleophile at the C2 or C5 position, leading to the scission of the C-O or C-N bonds within the ring.
Rearrangement reactions of oxazole systems have also been documented, although they are not as common as for other heterocyles. For instance, studies on related 2-aryloxazolines have shown they can undergo base-induced rearrangements like the organic-chemistry.orgrsc.org-Wittig rearrangement when an appropriate benzylic ether is present ortho to the oxazoline (B21484) linkage. mdpi.com While the target molecule does not possess the specific functionality for a Wittig rearrangement, this demonstrates that deprotonation adjacent to the ring system can lead to unexpected structural transformations. Any investigation into the reactivity of this compound with strong bases, such as organolithium reagents, would need to consider the possibility of not only reaction at the carboxylic acid but also potential deprotonation and subsequent rearrangement or ring-opening pathways.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of the title compound can target several sites: the oxazole ring, the carboxylic acid, or potentially the bromophenyl ring under certain conditions.
Oxidation: The oxazole ring itself can be susceptible to oxidation. Some studies report that oxidation can lead to cleavage of the C4-C5 bond of the oxazole ring. tandfonline.com Another documented pathway involves the oxidation of substituted 2H-oxazoles into the corresponding 2-oxazolones, a type of cyclic carbamate. This transformation has been observed to be catalyzed by enzymes such as aldehyde oxidase, which hydroxylates the C2 position, leading to the oxazolone (B7731731) structure. nih.gov Such a reaction on this compound would yield the corresponding 2-oxo-2,3-dihydrooxazole derivative. The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation, except under conditions that would cause decarboxylation.
Reduction: The most readily reducible functional group in the molecule is the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, yielding (2-(4-bromophenyl)oxazol-5-yl)methanol. libretexts.org This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org The oxazole ring is generally stable towards common reducing agents. slideshare.net The bromophenyl group can also be reduced (dehalogenated) under certain catalytic hydrogenation conditions, typically using a palladium catalyst and a hydrogen source, which would replace the bromine atom with hydrogen. This would compete with the reduction of the carboxylic acid depending on the chosen reagents and conditions.
Spectroscopic and Crystallographic Elucidation of 2 4 Bromophenyl Oxazole 5 Carboxylic Acid Structure
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-(4-Bromophenyl)oxazole-5-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The protons of the 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the downfield region (typically δ 7.5-8.0 ppm) due to the electron-withdrawing nature of the bromine atom and the oxazole (B20620) ring. The single proton on the oxazole ring (H-4) is anticipated to resonate as a singlet, also in the aromatic region. The carboxylic acid proton is highly deshielded and will likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm). orgchemboulder.com
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (δ 160-180 ppm). The carbons of the oxazole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the 4-bromophenyl ring will show four distinct signals, with the carbon attached to the bromine atom (C-Br) exhibiting a characteristic chemical shift.
Predicted NMR Data for this compound:
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H (Carboxylic Acid) | 10.0 - 13.0 (broad s) | C=O (Carboxylic Acid) | 160.0 - 170.0 |
| H (Oxazole Ring) | 7.8 - 8.2 (s) | C2 (Oxazole Ring) | 158.0 - 165.0 |
| H (Aromatic, ortho to Oxazole) | 7.9 - 8.1 (d) | C5 (Oxazole Ring) | 135.0 - 145.0 |
| H (Aromatic, meta to Oxazole) | 7.6 - 7.8 (d) | C4 (Oxazole Ring) | 125.0 - 130.0 |
| C (Aromatic, attached to Oxazole) | 128.0 - 132.0 | ||
| C (Aromatic, CH) | 129.0 - 133.0 | ||
| C (Aromatic, C-Br) | 120.0 - 125.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. 's' denotes singlet, 'd' denotes doublet.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group. A very broad O-H stretching band will be observed in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will be found in the 1200-1450 cm⁻¹ region. Vibrations associated with the oxazole and bromophenyl rings, such as C=N stretching, C=C stretching, and C-H bending, will appear in the fingerprint region (below 1600 cm⁻¹). mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-Br bond will also be Raman active.
Characteristic Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | Moderate |
| C=N Stretch (Oxazole) | 1600-1650 | Strong |
| C=C Stretch (Aromatic/Oxazole) | 1450-1600 | Strong |
| O-H Bend (Carboxylic Acid) | 1350-1450 | Weak |
| C-O Stretch (Carboxylic Acid) | 1200-1300 | Moderate |
| C-Br Stretch | ~600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₆BrNO₃), the calculated exact mass can be compared with the experimentally determined value to confirm its molecular formula.
The fragmentation pattern in the mass spectrum will provide further structural information. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), and cleavage of the oxazole ring. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments. mdpi.com
Predicted HRMS Data:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₇⁷⁹BrNO₃⁺ | 283.9604 |
| [M+H]⁺ | C₁₀H₇⁸¹BrNO₃⁺ | 285.9583 |
| [M-COOH]⁺ | C₉H₅⁷⁹BrN⁺ | 221.9603 |
| [M-COOH]⁺ | C₉H₅⁸¹BrN⁺ | 223.9582 |
| [M-Br]⁺ | C₁₀H₆NO₃⁺ | 188.0342 |
X-ray Crystallography for Definitive Three-Dimensional Molecular Structure and Packing Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. A single-crystal X-ray diffraction study of this compound would reveal bond lengths, bond angles, and torsional angles, confirming the planar nature of the oxazole and phenyl rings.
The crystal packing is expected to be dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. These dimers may then be further organized into sheets or stacks through π-π stacking interactions between the aromatic and heterocyclic rings. The presence of the bromine atom could also lead to halogen bonding interactions, further influencing the crystal packing.
Expected Crystallographic Parameters:
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Interactions | O-H···O hydrogen bonding (dimers), π-π stacking, halogen bonding |
| Molecular Geometry | Largely planar structure |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system of this compound, which extends over the bromophenyl and oxazole rings, is expected to give rise to strong UV absorption.
The spectrum will likely show a main absorption band (λ_max) in the UV region, corresponding to π→π* transitions within the conjugated system. The position of this maximum will be influenced by the extent of conjugation and the presence of the auxochromic bromine atom and the chromophoric carboxylic acid group. The absorption is anticipated to be in the range of 280-320 nm. copernicus.orglibretexts.orgshimadzu.com
Predicted UV-Vis Data:
| Solvent | Predicted λ_max (nm) | Transition |
| Ethanol/Methanol | 280 - 320 | π→π* |
The exact position of the absorption maximum can be sensitive to the solvent polarity.
Computational and Theoretical Investigations on 2 4 Bromophenyl Oxazole 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These methods provide deep insights into the electronic structure, molecular geometry, and energetic stability of compounds like 2-(4-Bromophenyl)oxazole-5-carboxylic acid, guiding further experimental research.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequency Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost, making it a standard tool for studying organic molecules. dergipark.org.tr
Molecular Geometry Optimization: The first step in a typical DFT study is the optimization of the molecule's geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the bromophenyl ring, the oxazole (B20620) core, and the carboxylic acid group. Studies on similar heterocyclic carboxylic acids have successfully used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve reliable geometries. dergipark.org.trnih.gov The planarity between the phenyl and oxazole rings is a key parameter that would be determined, as it influences the molecule's electronic properties.
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the carboxylic acid, the N-H stretching, or the C-Br stretching. These theoretical spectra can be compared with experimental data to validate the calculated structure.
Below is an illustrative table of key predicted geometrical parameters for a molecule with a similar heterocyclic carboxylic acid core.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | - | - |
| C-O (acid) | 1.35 | - | - |
| O-H | 0.97 | - | - |
| C-Br | 1.91 | - | - |
| C-N-C (oxazole) | - | 105.5 | - |
| Phenyl-Oxazole | - | - | 15.0 |
Note: This data is representative of typical DFT calculations on similar molecules and is not the specific calculated data for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized basis of atomic and bond-centered orbitals, which correspond more closely to the intuitive Lewis structure representation.
The primary utility of NBO analysis is to quantify intramolecular interactions, such as charge delocalization, hyperconjugation, and intramolecular hydrogen bonding. This is achieved by examining the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N3 | π(C2-C7) | 20.5 | Lone pair delocalization |
| LP(2) O1 | π(C4-C5) | 15.8 | Lone pair delocalization |
| π(C8-C9) | π(C10-C11) | 18.2 | π-π conjugation |
Note: The table is a representative example of NBO analysis results for a heterocyclic system. Atom numbering is hypothetical. LP denotes a lone pair.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule.
Different colors are used to represent regions of varying potential:
Red: Regions of most negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue: Regions of most positive potential, electron-deficient. These sites are prone to nucleophilic attack, typically found around acidic hydrogen atoms (like in the -COOH group).
Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule like the carbon backbone of the phenyl ring.
For this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen and the other oxygen and nitrogen atoms of the oxazole ring. A strong positive potential (blue) would be located on the hydrogen atom of the carboxylic acid group, highlighting its acidic nature. researchgate.net
Molecular Modeling and Simulation Approaches
While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with its environment, particularly with biological macromolecules.
Molecular Docking Studies to Predict Ligand-Interaction Profiles with Target Molecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. pharmainfo.in The primary goal is to forecast the binding mode and affinity, which is often quantified as a binding energy or docking score. A more negative binding energy typically indicates a more stable ligand-receptor complex.
This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential drug candidates. For a compound like this compound, docking studies could be performed against various enzymes implicated in diseases like cancer or bacterial infections. rdd.edu.iqresearchgate.net
The process involves:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.
Generating a low-energy 3D conformation of the ligand (the oxazole derivative).
Using a docking algorithm to systematically explore various orientations and conformations of the ligand within the receptor's binding site.
Scoring the generated poses based on a scoring function that estimates the binding affinity.
The output provides the best binding poses, the predicted binding energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, halogen bonds (involving the bromine atom), and π-π stacking. ijcps.org
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Key Interactions |
| EGFR Tyrosine Kinase (2J5F) | -8.5 | Met793, Lys745 | Hydrogen bond with -COOH |
| DNA Gyrase (1KZN) | -7.9 | Arg76, Asp73 | Halogen bond with Br |
| PARP-2 (4TVJ) | -8.1 | Gly202, Ser245 | π-π stacking with phenyl ring |
Note: This table is a hypothetical representation of potential molecular docking results against common drug targets. The data is illustrative and not based on a specific study of this compound.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape and dynamic behavior in various environments, such as in solution.
The primary goal of MD simulations in this context is to explore the molecule's flexibility. Key areas of conformational freedom include the rotation around the single bond connecting the bromophenyl group and the oxazole ring, and the orientation of the carboxylic acid group relative to the oxazole ring. By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. researchgate.netaip.orgnih.gov
The simulation process involves defining a force field, which is a set of parameters that describes the potential energy of the system's particles. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms change over time. Analysis of this trajectory can provide detailed information on conformational preferences. For instance, the distribution of dihedral angles can show which rotational states are most populated.
Illustrative Data from a Hypothetical MD Simulation:
The following table represents the type of data that could be generated from an MD simulation to describe the conformational preferences of this compound.
| Dihedral Angle | Description | Predominant Angle (degrees) | Population (%) |
| C(phenyl)-C(phenyl)-C(oxazole)-N(oxazole) | Rotation between phenyl and oxazole rings | ± 30° | 75% |
| O(oxazole)-C(oxazole)-C(carboxyl)-O(carboxyl) | Orientation of the carboxylic acid group | ~0° (syn) | 90% |
| O(oxazole)-C(oxazole)-C(carboxyl)-O(carboxyl) | Orientation of the carboxylic acid group | ~180° (anti) | 10% |
This data would indicate that the phenyl and oxazole rings are likely not coplanar and that the syn conformation of the carboxylic acid group is strongly preferred, insights that are crucial for understanding how the molecule might interact with a biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Interaction Affinities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. meilerlab.org For this compound, QSAR methodologies could be employed to predict its binding affinity to a specific protein target, guiding the design of more potent analogs.
Developing a QSAR model involves several steps. First, a dataset of molecules with known activities is required. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. nih.gov
Commonly used molecular descriptors in QSAR studies include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure, such as molecular surface area.
Electronic descriptors: Related to the distribution of electrons, like dipole moment and partial charges.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms like random forests to find a correlation between the descriptors and the biological activity. nih.gov This model can then be used to predict the activity of new, untested compounds like this compound.
Table of Potential QSAR Descriptors:
| Descriptor Class | Specific Descriptor Example | Relevance to Binding Affinity |
| Electronic | Dipole Moment | Influences electrostatic interactions with the target. |
| Steric/Topological | Molecular Weight | Relates to the size and fit within a binding pocket. |
| Hydrophobic | LogP | Describes the molecule's partitioning between water and octanol, indicating its affinity for hydrophobic pockets. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for specific hydrogen bonding interactions with the receptor. |
A successful QSAR model could highlight that, for instance, a higher dipole moment and a specific range of logP values are correlated with increased binding affinity, providing a clear direction for chemical modifications.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. irjweb.com For this compound, DFT calculations can provide theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra that can be used to validate and interpret experimental data. researchgate.netmdpi.com
The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, calculations are performed to determine vibrational frequencies (corresponding to IR and Raman spectra) and NMR chemical shifts. researchgate.net These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals. irjweb.com
Comparing the calculated spectra with experimental ones is a crucial validation step. A good agreement confirms the molecular structure and the accuracy of the computational method. mdpi.com Discrepancies can point to environmental effects not captured in the gas-phase calculation (like solvent interactions) or suggest a need to reconsider the assigned structure.
Illustrative Comparison of Theoretical and Experimental Spectroscopic Data:
This table shows a hypothetical comparison between DFT-calculated and experimentally measured spectroscopic data for this compound.
| Parameter | Calculated Value | Experimental Value |
| IR Frequency (cm⁻¹) | ||
| C=O stretch (carboxylic acid) | 1750 | 1735 |
| C=N stretch (oxazole) | 1625 | 1610 |
| ¹³C NMR Chemical Shift (ppm) | ||
| Carboxylic Carbon (C=O) | 165.2 | 164.5 |
| Phenyl Carbon attached to Br | 122.8 | 121.9 |
Such a table would demonstrate the predictive power of the theoretical methods and aid in the precise assignment of experimental signals.
Computational Elucidation of Reaction Mechanisms and Transition States for Oxazole Transformations
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including transformations involving the oxazole ring of this compound. By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
For the oxazole ring, several reactions could be investigated, such as electrophilic aromatic substitution, ring-opening reactions, or participation in cycloadditions. tandfonline.com A computational study would involve calculating the energies of all species along a proposed reaction coordinate. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, to study the nitration of the oxazole ring, a researcher would model the approach of the nitronium ion (NO₂⁺) to different positions on the ring. DFT calculations would be used to find the structure and energy of the transition state for each possible pathway. The pathway with the lowest activation energy would be the predicted major reaction pathway. nih.gov These calculations can reveal subtle electronic and steric effects that govern the reactivity and regioselectivity of the transformation, providing insights that are often difficult to obtain through experiments alone. researchgate.net
Advanced Research Applications and Future Directions for 2 4 Bromophenyl Oxazole 5 Carboxylic Acid
Utility as a Precursor in the Synthesis of Complex Chemical Entities
The inherent reactivity of 2-(4-Bromophenyl)oxazole-5-carboxylic acid makes it an excellent precursor for the synthesis of a variety of complex chemical entities. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, while the bromophenyl moiety is amenable to a wide range of cross-coupling reactions. The oxazole (B20620) core itself can be a critical pharmacophore or a key component of a larger conjugated system.
Researchers have demonstrated that carboxylic acids are versatile and stable starting materials for the creation of various heterocyclic compounds. nih.gov The synthesis of 2,4,5-trisubstituted oxazoles, for example, can be achieved from carboxylic acids, amino acids, and boronic acids in a one-pot reaction sequence. beilstein-journals.org This highlights the potential of this compound to be elaborated into more complex, multi-substituted oxazole derivatives with diverse functionalities.
The synthesis of bioactive molecules is a prominent area where oxazole-containing compounds are of significant interest. For instance, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed and synthesized as potent and selective anti-tumor drugs. nih.gov Similarly, the core structure of this compound provides a foundation for the development of new therapeutic agents. By modifying the carboxylic acid group and utilizing the bromine atom for further diversification, a library of compounds can be generated for biological screening.
Exploration in Functional Materials Science
The unique combination of a rigid heterocyclic core and reactive functional groups in this compound makes it a compelling candidate for the development of novel functional materials.
While specific research on polymers derived directly from this compound is not extensively documented, the structural motifs present in the molecule are highly relevant to the design of advanced polymers. The dicarboxylic acid functionality, which can be introduced via modification of the existing carboxylic acid and the bromophenyl group, is a key feature for the synthesis of polyesters, polyamides, and other condensation polymers. The rigid oxazole ring can impart desirable thermal stability and mechanical properties to the resulting polymer backbone.
The development of liquid crystalline materials is another area of interest. Studies on structurally related 2,5-disubstituted-1,3,4-oxadiazoles have shown that these compounds can exhibit thermotropic liquid crystalline properties. nih.govbeilstein-journals.org The linear, rigid structure conferred by the linked aromatic and heterocyclic rings is conducive to the formation of mesophases. It is plausible that derivatives of this compound, particularly after esterification or amidation to introduce long alkyl or alkoxy chains, could exhibit similar liquid crystalline behavior.
Table 1: Examples of Mesophase Behavior in Structurally Related 1,3,4-Oxadiazole (B1194373) Derivatives
| Compound Structure | Mesophase Type | Transition Temperature Range (°C) |
| 2,5-bis(4-decyloxyphenyl)-1,3,4-oxadiazole | Nematic, Smectic | 200-210 |
| 1,3-bis(5-(perfluoroheptyl)-1,3,4-oxadiazol-2-yl)benzene | Monotropic Liquid Crystal | 91.6 - 98.9 |
| 1,3-bis(5-(4-decyloxyphenyl)-1,3,4-oxadiazol-2-yl)benzene | Not Liquid Crystalline | - |
This table presents data for analogous 1,3,4-oxadiazole compounds to illustrate the potential for liquid crystalline properties in related heterocyclic structures.
Oxazole derivatives are increasingly being investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). The oxazole ring can act as either an electron-donating or withdrawing group depending on its substitution, making it a versatile component in the design of materials with tailored electronic properties. nih.gov The carbazole-π-imidazole and triphenylamine/benzothiadiazole-based derivatives have been successfully used in the fabrication of efficient OLEDs. nih.govrsc.org The this compound scaffold could be incorporated into larger conjugated systems to create novel emitters or host materials for OLEDs.
The photophysical properties of oxazole derivatives are highly tunable. For example, a series of 5-methyl-2-(p-substituted-phenyl)-4-acetyl oxazoles have been synthesized and their photophysical properties studied, demonstrating that the excited state can possess intramolecular charge transfer characteristics. nih.govresearchgate.nethkbu.edu.hk The fluorescence emission of these compounds can be sensitive to solvent polarity, suggesting their potential use as fluorescent probes.
Table 2: Photophysical Properties of Selected 2,5-Disubstituted Oxazole Derivatives in Different Solvents
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | Dioxane | 398 | 496 | 0.85 |
| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | Acetonitrile | 408 | 542 | 0.42 |
| 5-methyl-2-(p-N,N'-dimethylamino-phenyl)-4-acetyl oxazole (MDMAPAO) | Dioxane | 382 | 465 | 0.78 |
| 5-methyl-2-(p-N,N'-dimethylamino-phenyl)-4-acetyl oxazole (MDMAPAO) | Acetonitrile | 389 | 512 | 0.09 |
This table showcases the solvent-dependent photophysical properties of analogous oxazole derivatives, indicating the potential for similar behavior in derivatives of this compound.
Development as a Key Intermediate in Multi-Step Organic Synthesis
The strategic placement of functional groups in this compound makes it a valuable intermediate in multi-step organic synthesis. The carboxylic acid provides a handle for peptide coupling or conversion to other functional groups, while the bromine atom is a versatile point for modification via cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
A patent for the preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives highlights their use as intermediates. google.com This underscores the role of the oxazole-5-carboxylic acid core in building more complex molecular architectures. The ability to directly synthesize 4,5-disubstituted oxazoles from carboxylic acids further emphasizes the utility of this class of compounds as synthetic building blocks. nih.gov
Strategic Design of Novel Oxazole Analogs for Targeted Chemical Investigations
The this compound framework is an ideal starting point for the strategic design of novel oxazole analogs for specific chemical investigations. By systematically modifying the substituents at the 2- and 5-positions of the oxazole ring, as well as on the phenyl group, researchers can fine-tune the electronic, steric, and biological properties of the resulting molecules.
For example, in the field of medicinal chemistry, the synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives has been shown to yield compounds with potential antioxidant and antibacterial activities. nih.gov A similar approach could be applied to this compound to generate a library of compounds for screening against various biological targets. The synthesis of novel 1,2,4-oxadiazole (B8745197) derivatives has also been a fruitful area of research in drug discovery. nih.gov
Emerging Trends and Prospective Research Areas for this compound in Academic Research
Looking ahead, several emerging trends and prospective research areas can be envisioned for this compound and its derivatives.
Development of Novel Bioactive Compounds: The oxazole core is a well-established pharmacophore, and there is continued interest in exploring new derivatives for a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. tandfonline.com The ability to readily diversify the this compound structure makes it a valuable platform for the discovery of new drug candidates.
Advanced Materials for Optoelectronics: The demand for new materials for OLEDs, organic photovoltaics, and sensors is ever-increasing. The photophysical properties of oxazole derivatives suggest that further research into polymers and small molecules incorporating the this compound moiety could lead to the development of high-performance materials.
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some oxazole derivatives to their environment makes them attractive candidates for the development of chemical sensors and biological probes. nih.gov Future work could focus on designing derivatives of this compound that can selectively detect specific ions, molecules, or changes in the cellular environment.
Catalysis: While less explored, the nitrogen and oxygen atoms in the oxazole ring could potentially act as ligands for metal catalysts. The synthesis of novel oxazole-based ligands derived from this compound could open up new avenues in homogeneous catalysis.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)oxazole-5-carboxylic acid in academic research?
The compound can be synthesized via coupling reactions using reagents like EDCI·HCl. For example, oxazole-carboxylic acid derivatives are prepared by coupling carboxylic acids with amines under mild conditions (0°C to room temperature, DMF solvent). Optimization of reaction parameters, such as stoichiometry and solvent choice, is critical for yield improvement . Alternative routes may involve cyclization of bromophenyl precursors with activated carbonyl intermediates.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR (1H/13C): Confirms structural integrity and purity by identifying aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad signal near δ 12–14 ppm).
- X-ray crystallography: Provides definitive structural elucidation, resolving ambiguities in regiochemistry or crystal packing .
- Mass spectrometry: Validates molecular weight (exact mass: ~267 Da) and isotopic patterns from bromine .
Q. What safety precautions are recommended when handling this compound?
Use impervious gloves, sealed goggles, and protective clothing. Avoid inhalation and skin/eye contact. Work in a fume hood, and follow guidelines for brominated aromatic compounds, including proper waste disposal. Refer to SDS protocols for similar carboxylic acids, which recommend storage below 25°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound with amine derivatives?
- Reagent selection: Compare EDCI·HCl with DCC or HATU for amide bond formation.
- Additives: Use DMAP or HOBt to suppress racemization.
- Solvent optimization: Test polar aprotic solvents (DMF, DMSO) versus dichloromethane.
- Monitoring: Employ TLC or HPLC to track reaction progress and minimize side products like oxazole ring-opening .
Q. What strategies address inconsistent melting points observed in synthesized batches?
- Recrystallization: Use ethanol/water mixtures or THF/hexane gradients to purify the compound.
- Purity analysis: Compare HPLC retention times with standards. Contaminants (e.g., unreacted bromophenyl precursors) may require column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- DFT calculations: Model Fukui indices to identify electrophilic/nucleophilic sites (e.g., oxazole C5 vs. carboxylic acid O).
- Docking studies: Predict interactions with biological targets (e.g., enzyme active sites) by simulating hydrogen bonding via the carboxylic acid group .
Q. What analytical approaches resolve discrepancies between theoretical and experimental NMR spectra?
- DFT-predicted shifts: Compare experimental 1H/13C NMR with Gaussian-optimized structures to identify tautomers or protonation states.
- X-ray validation: Resolve ambiguities (e.g., bromine positional effects) by correlating crystallographic data with spectral assignments .
Q. How is this compound utilized in multi-step synthetic pathways?
- Cross-coupling: The bromophenyl group enables Suzuki-Miyaura reactions with boronic acids to generate biaryl derivatives.
- Derivatization: Convert the carboxylic acid to esters or amides for probing structure-activity relationships in drug discovery .
Q. What comparative studies exist between this compound and its structural analogs?
Studies on analogs (e.g., thiazole or pyrazole replacements for oxazole) reveal:
Q. How does pH affect the stability of this compound in aqueous solutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
